1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine
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Overview
Description
(1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a fluorophenyl group and a trichlorophenyl group attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE typically involves the condensation reaction between 2-fluorobenzaldehyde and 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[(2-CHLOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE
- (1E)-1-[(2-BROMOPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE
Uniqueness
(1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its chloro- and bromo- analogs. These differences can influence the compound’s reactivity and biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C13H8Cl3FN2 |
---|---|
Molecular Weight |
317.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-(2-fluorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H8Cl3FN2/c14-9-5-10(15)13(11(16)6-9)19-18-7-8-3-1-2-4-12(8)17/h1-7,19H/b18-7+ |
InChI Key |
JYCHIHLFBFEOOP-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl)F |
Origin of Product |
United States |
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